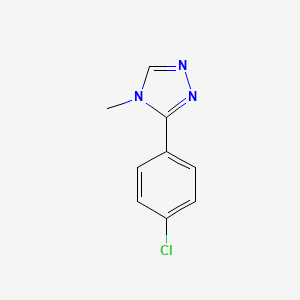

3-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

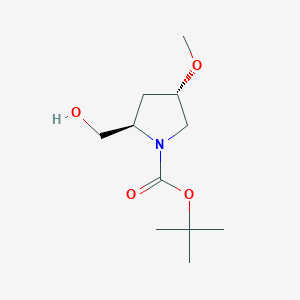

3-(4-Chlorophenyl)-4-methyl-4H-1,2,4-triazole, also known as CMT, is a heterocyclic organic compound composed of a nitrogen atom, two carbon atoms, and a chlorine atom. It is a derivative of the triazole family of compounds and is used in a variety of scientific research applications. CMT has been studied in the fields of chemistry, biochemistry, and pharmacology due to its unique properties.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization

The compound 3-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole has been a focal point in the synthesis of novel heterocyclic compounds. Notably, it served as a starting compound for the creation of various compounds with significant bioactivity. The chemical synthesis process involved the creation of 2-{[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetyl}-4-thiosemicarbazides and other derivatives, which were then meticulously characterized through IR, 1H NMR, 13C NMR, elemental analysis, and mass spectral studies. The resulting compounds exhibited notable anti-lipase and anti-α-glucosidase activities, marking their potential in medicinal chemistry (Bekircan, Ülker, & Menteşe, 2015).

Corrosion Inhibition

Interestingly, derivatives of 4H-1,2,4-triazole have been studied extensively for their corrosion inhibition properties, especially concerning mild steel in hydrochloric acid solutions. The efficiency of these derivatives as inhibitors was assessed through various methods, including weight loss and electrochemical techniques. The studies revealed that certain triazole derivatives, notably 4-MTHT, exhibited superior efficiency as corrosion inhibitors. The adsorption of these compounds on the steel surface was found to adhere to the Langmuir isotherm model, and the inhibition efficiency was discovered to increase with the concentration of the triazole derivatives (Bentiss et al., 2007).

Crystal Structure and Molecular Orientation

The crystal structure of certain triazole derivatives, like the one studied by Hanif et al. (2007), provides valuable insights into their molecular orientation and potential interactions. The arrangement of the triazole ring in relation to other molecular groups and the presence of intermolecular hydrogen bonds play a crucial role in understanding the compound's chemical behavior and potential applications (Hanif, Qadeer, Rama, Vuoti, & Autio, 2007).

Antioxidant and Antimicrobial Activities

The synthesis of new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives has opened up avenues for the exploration of their antioxidant and antimicrobial properties. These compounds were synthesized and reduced, resulting in the formation of derivatives that were then screened for their antioxidant and antiradical activities, indicating their potential in therapeutic applications (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-4-methyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c1-13-6-11-12-9(13)7-2-4-8(10)5-3-7/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZGKAWLCWVWFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2585833.png)

![(2-Fluorophenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2585835.png)

![3,3-Dimethyl-4-[1-[5-(1-methylpyrazol-4-yl)-1H-pyrazole-4-carbonyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2585836.png)

![5-[(4-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2585838.png)

![5-Bromo-4-methylbenzo[d]thiazol-2-amine](/img/structure/B2585845.png)

![(2E)-2-[[4-(1,3-dioxoisoindol-2-yl)phenyl]methylidene]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2585846.png)

![(E)-1-[3-(difluoromethoxy)phenyl]-3-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one](/img/structure/B2585847.png)

![2-(4-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2585848.png)